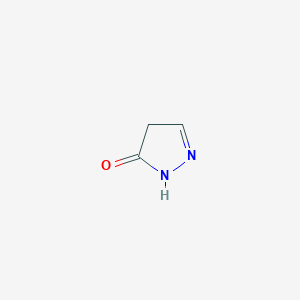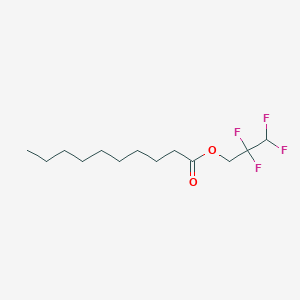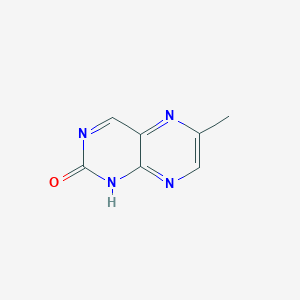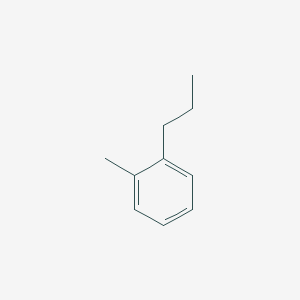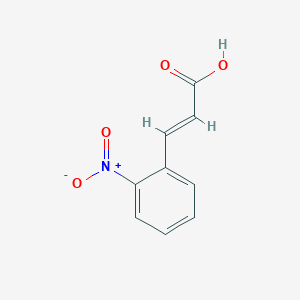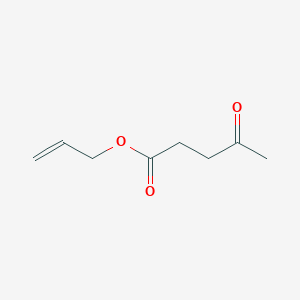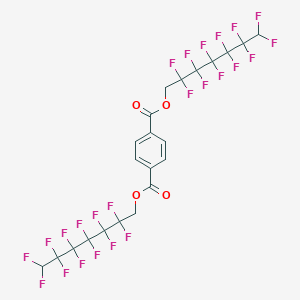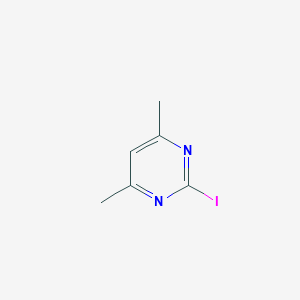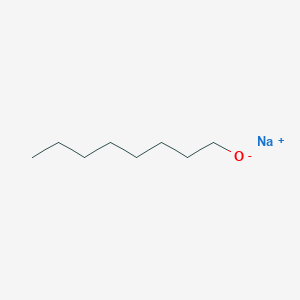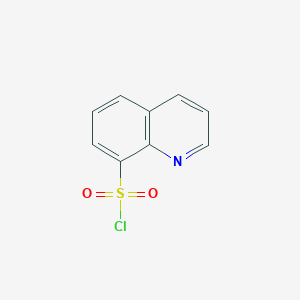
8-Quinolinesulfonyl chloride
概要
説明
8-Quinolinesulfonyl chloride is a chemical compound with the formula C9H6ClNO2S . It reacts with aromatic/heterocyclic sulfonamides containing a free amino, imino, hydrazino, or hydroxyl group to form water-soluble compounds .
Synthesis Analysis
The synthesis of 8-Quinolinesulfonyl chloride involves the treatment of quinoline directly with chlorosulphonic acid . It has also been used as a coupling agent in oligonucleotide synthesis via the phosphotriester approach .Molecular Structure Analysis
The molecular structure of 8-Quinolinesulfonyl chloride is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 227.667 .Chemical Reactions Analysis
8-Quinolinesulfonyl chloride reacts with aromatic/heterocyclic sulfonamides containing a free amino, imino, hydrazino, or hydroxyl group to form water-soluble compounds .Physical And Chemical Properties Analysis
8-Quinolinesulfonyl chloride has a molecular weight of 227.67 . It appears as a white to light yellow crystal powder . The melting point is 126-129 °C (lit.) .科学的研究の応用
Oligonucleotide Synthesis
8-Quinolinesulfonyl chloride: (QS) has been developed as a novel coupling agent in the synthesis of oligonucleotides using the phosphotriester approach . This method is crucial for creating short DNA or RNA sequences, which have applications in genetic testing, research, and therapeutics.
Oligoribonucleotide Synthesis
QS also serves as an effective coupling agent in the synthesis of oligoribonucleotides . These are essential for studying RNA structure and function, and they play a significant role in the development of RNA-based drugs.
Synthesis of Olefins
The compound is utilized in the synthesis of olefins from secondary esters at moderate temperatures . Olefins, or alkenes, are important in the production of various polymers and chemicals.
Chemical Research and Development
In the realm of chemical R&D, QS is used for its reactivity with other organic compounds, aiding in the development of new chemical entities with potential applications in pharmaceuticals and materials science .
Bioconjugation Techniques
QS’s reactive sulfonyl chloride group makes it a candidate for bioconjugation techniques, where it can be used to attach various biomolecules to one another or to solid supports . This is particularly useful in the field of proteomics and drug delivery systems.
Analytical Chemistry
In analytical chemistry, QS can be employed as a derivatization agent to modify chemical compounds, enhancing their detection and quantification by analytical instruments .
Material Science
The reactivity of QS with different functional groups opens up possibilities for creating novel materials with unique properties, potentially useful in electronics, coatings, and nanotechnology .
Environmental Science
Finally, QS may find applications in environmental science, particularly in the analysis and breakdown of pollutants. Its chemical properties could be harnessed to develop more efficient and selective methods for environmental remediation .
Safety and Hazards
作用機序
Target of Action
8-Quinolinesulfonyl chloride primarily targets aromatic/heterocyclic sulfonamides that contain a free amino, imino, hydrazino, or hydroxyl group
Mode of Action
The compound interacts with its targets through a sulfonylation reaction . Specifically, 8-Quinolinesulfonyl chloride reacts with the free amino, imino, hydrazino, or hydroxyl group present in the aromatic/heterocyclic sulfonamides . This interaction leads to the formation of new compounds, altering the original structure and function of the target molecules.
Result of Action
The primary result of the action of 8-Quinolinesulfonyl chloride is the formation of water-soluble compounds . These compounds are formed as a result of the reaction between 8-Quinolinesulfonyl chloride and aromatic/heterocyclic sulfonamides. The water solubility of these compounds could potentially enhance their distribution within the body, although the exact molecular and cellular effects would depend on the specific compounds formed and their interactions with biological systems.
特性
IUPAC Name |
quinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYUYCIJACTHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171975 | |
| Record name | 8-Quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinesulfonyl chloride | |
CAS RN |
18704-37-5 | |
| Record name | 8-Quinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18704-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018704375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-QUINOLINESULFONYL CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-8-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-CHLOROSULFONYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZIK3TJS9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


